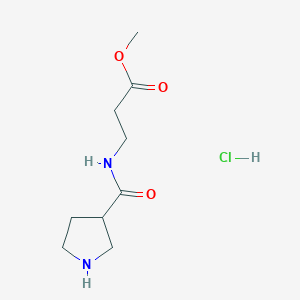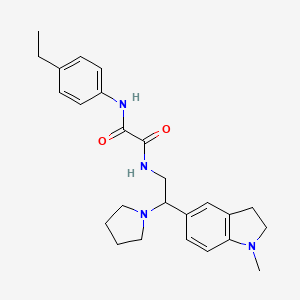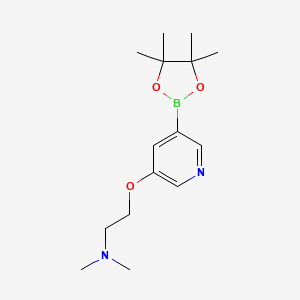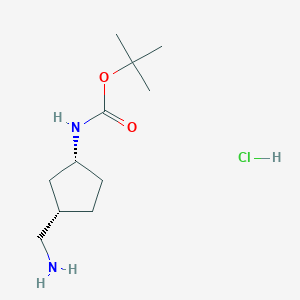![molecular formula C26H21N3O3 B2729720 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one CAS No. 1326910-02-4](/img/structure/B2729720.png)
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Anticancer Agent
The compound has been evaluated for its anticancer properties . It has shown in vitro cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines . Among all the synthesized conjugates, one exhibited excellent cytotoxicity with an IC50 value of 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), and 4.46 ± 0.53 µM (PC-3) against cancer cell lines .
Tubulin Polymerization Inhibitor
The compound has been evaluated for its tubulin polymerization inhibitory activity . Tubulin polymerization is a vital process in cell division, and its disruption can lead to the death of cancer cells .
EGFR-TK Inhibitor
New oxadiazole and pyrazoline derivatives of the compound have been designed and synthesized as promising EGFR-TK inhibitors . EGFR-TK is a tyrosine kinase that controls several cellular processes like migration, angiogenesis, differentiation, and proliferation. Its overexpression leads to cancer .
Anti-proliferative Agent
The compound has been used as an anti-proliferative agent targeting EGFR-TK . The in vitro antiproliferative activity was studied against three human cancer cell lines; HCT116, HepG-2, and MCF7 .
Apoptotic Inducer
The compound has been evaluated for its ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells .
ROS Accumulation Inducer
The compound has been shown to increase the accumulation of Reactive Oxygen Species (ROS) in cancer cells . High levels of ROS can damage cellular components and lead to cell death .
Propriétés
IUPAC Name |
1,6-dimethyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-17-8-13-23-21(14-17)24(30)22(15-29(23)2)26-27-25(28-32-26)19-9-11-20(12-10-19)31-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVCFCFPIGASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2729638.png)

![N-[4-({[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2729642.png)



![Methyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2729652.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2729654.png)
![N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2729655.png)
![1-(cyclopropylmethyl)-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2729656.png)
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2729658.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2729659.png)
